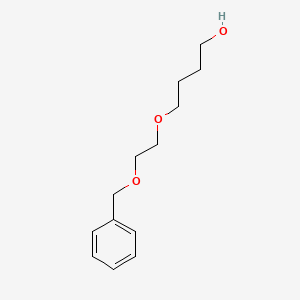

Benzyl-PEG2-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bencil-PEG2-etanol es un compuesto que sirve como un linker basado en polietilenglicol (PEG) para las quimeras de direccionamiento de proteólisis (PROTAC). Este compuesto es crucial en la formación de moléculas PROTAC, que están diseñadas para degradar selectivamente proteínas diana aprovechando el sistema ubiquitina-proteasoma dentro de las células . La fórmula molecular de Bencil-PEG2-etanol es C13H20O3, y tiene un peso molecular de 224.3 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Bencil-PEG2-etanol típicamente involucra la reacción de alcohol bencílico con un derivado de polietilenglicol. Un método común incluye el uso de bromuro de bencilo y polietilenglicol en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un solvente orgánico como el tolueno, y el producto se purifica a través de técnicas estándar como la cromatografía en columna .

Métodos de producción industrial

La producción industrial de Bencil-PEG2-etanol sigue rutas sintéticas similares pero a una escala mayor. El proceso involucra el uso de reactores automatizados y sistemas de flujo continuo para asegurar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia del proceso .

Análisis De Reacciones Químicas

Tipos de reacciones

Bencil-PEG2-etanol sufre varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio (KMnO4) en condiciones ácidas.

Reducción: Hidruro de litio y aluminio (LiAlH4) en éter seco.

Sustitución: Cloruro de tionilo (SOCl2) o tribromuro de fósforo (PBr3) en condiciones anhidras.

Principales productos formados

Oxidación: Benzaldehído, ácido benzoico.

Reducción: Derivados de alcohol bencílico.

Sustitución: Haluros de bencilo.

Aplicaciones Científicas De Investigación

Bencil-PEG2-etanol se utiliza ampliamente en la investigación científica, particularmente en el desarrollo de PROTAC. Estas moléculas están diseñadas para degradar selectivamente proteínas diana, lo que las convierte en herramientas valiosas en el descubrimiento y desarrollo de fármacos. El compuesto también se utiliza en:

Química: Como un linker en la síntesis de moléculas complejas.

Biología: En estudios que involucran la degradación de proteínas y procesos celulares.

Medicina: En el desarrollo de terapias dirigidas para enfermedades como el cáncer.

Industria: En la producción de productos químicos y farmacéuticos especializados

Mecanismo De Acción

Bencil-PEG2-etanol funciona como un linker en PROTAC, que contienen dos ligandos diferentes conectados por el linker basado en PEG. Un ligando se une a una ubiquitina ligasa E3, y el otro se une a la proteína diana. Esta interacción facilita la ubiquitinación y la posterior degradación de la proteína diana por el proteasoma, lo que modula los niveles de proteína dentro de la célula .

Comparación Con Compuestos Similares

Compuestos similares

Bencil-PEG2-alcohol: Similar en estructura pero con un grupo alcohol primario en lugar de un grupo etanol.

Bencil-PEG3-etanol: Contiene una unidad adicional de etilenglicol, lo que lo hace ligeramente más largo.

Unicidad

Bencil-PEG2-etanol es único debido a su longitud específica y grupos funcionales, que lo hacen particularmente adecuado para su uso en PROTAC. Su estructura basada en PEG proporciona flexibilidad y solubilidad, lo que mejora su eficacia como linker en diversas aplicaciones .

Propiedades

Fórmula molecular |

C13H20O3 |

|---|---|

Peso molecular |

224.30 g/mol |

Nombre IUPAC |

4-(2-phenylmethoxyethoxy)butan-1-ol |

InChI |

InChI=1S/C13H20O3/c14-8-4-5-9-15-10-11-16-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |

Clave InChI |

XHCCLLDOFRBCKX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COCCOCCCCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.